4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid
Overview
Description
4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid is an organic compound . It is a derivative of phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Molecular Structure Analysis
The molecular formula of this compound is C12H16O4 . The compound has a linear formula of (CH3O)2C6H3(CH2)3CO2H . The molecular weight is 224.25 .Physical And Chemical Properties Analysis
The compound is a powder . It has a boiling point of 371.8±0.0 °C at 760 mmHg . The melting point is 62-63 °C . The density is 1.1±0.1 g/cm3 . It has a molar refractivity of 60.0±0.3 cm3 .Scientific Research Applications
Biological Activity
- Novel derivatives of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid, synthesized from 3,4-dimethoxyacetophenone, have shown fungicidal and insecticidal activities in greenhouse evaluations. These findings indicate potential agricultural applications (Liu, Li, & Li, 2004).
Intermediate in Biosynthesis
- 4-(2′-Carboxyphenyl)-4-oxobutyric acid, closely related to the compound , has been identified in plants like Impatiens balsamina, suggesting its role as an intermediate in biosynthesis pathways, such as in the production of lawsone (Grotzinger & Campbell, 1974).
Crystal Structure Analysis
- The molecular and crystal structures of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, synthesized from a related compound, were determined to understand its arrangement and stability in crystal form. This study contributes to the understanding of chemical bonding and interactions in such compounds (Shabir et al., 2020).
Synthesis of Heterocyclic Compounds
- The reaction of 3-amino-4-(3,4-dimethoxyphenyl)maleimide with various compounds has led to the creation of dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines. Such synthetic pathways are crucial for developing new heterocyclic compounds with potential applications in medicinal chemistry (Zinchenko et al., 2009).
Development of Fluorescent Compounds
- Chiral Auxiliary-Bearing Isocyanides, derived from 4-(3,4-dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid, have been used to synthesize strongly fluorescent compounds, showcasing its utility in developing novel fluorescent materials for various scientific applications (Tang & Verkade, 1996).
Safety And Hazards
This compound is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-14(2,13(16)17)8-10(15)9-5-6-11(18-3)12(7-9)19-4/h5-7H,8H2,1-4H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHPSBRYQRMCFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=CC(=C(C=C1)OC)OC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645503 | |
Record name | 4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid | |
CAS RN |
862578-42-5 | |
Record name | 4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.